molecular formula C10H12BrFO B6358294 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol CAS No. 1522984-26-4

2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol

Cat. No.: B6358294
CAS No.: 1522984-26-4
M. Wt: 247.10 g/mol
InChI Key: FFZAHYRCRBPWMH-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol is a chemical compound with the molecular formula C10H12BrFO and a molecular weight of 247.10 g/mol

Preparation Methods

The synthesis of 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The preparation of boron reagents for this coupling reaction involves the use of various boronic acids or esters .

Chemical Reactions Analysis

2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).

Scientific Research Applications

2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

2-(5-Bromo-2-fluoro-3-methylphenyl)propan-2-ol can be compared with other similar compounds, such as:

    (5-Bromo-2-fluoro-3-methylphenyl)boronic acid: This compound shares a similar structure but contains a boronic acid group instead of a hydroxyl group.

    2-(5-Bromo-2-fluoro-3-methylphenyl)ethanol: This compound has a similar structure but with an ethyl group instead of a propyl group.

    2-(5-Bromo-2-fluoro-3-methylphenyl)acetone: This compound contains a ketone group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-bromo-2-fluoro-3-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-6-4-7(11)5-8(9(6)12)10(2,3)13/h4-5,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZAHYRCRBPWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(C)(C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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